molecular formula C5H6F3N3O B13713727 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B13713727
M. Wt: 181.12 g/mol
InChI Key: MKRXQXSPTVDBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by the presence of a triazole ring substituted with methoxy, methyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-indole
  • 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-thiadiazole

Uniqueness

Compared to similar compounds, 5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6F3N3O

Molecular Weight

181.12 g/mol

IUPAC Name

5-methoxy-1-methyl-3-(trifluoromethyl)-1,2,4-triazole

InChI

InChI=1S/C5H6F3N3O/c1-11-4(12-2)9-3(10-11)5(6,7)8/h1-2H3

InChI Key

MKRXQXSPTVDBNC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)OC

Origin of Product

United States

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